molecular formula C8H5NO2S B12944483 Benzo[c]isothiazole-5-carboxylic acid CAS No. 1824145-28-9

Benzo[c]isothiazole-5-carboxylic acid

Cat. No.: B12944483
CAS No.: 1824145-28-9
M. Wt: 179.20 g/mol
InChI Key: JUKRSEYKCFIWFB-UHFFFAOYSA-N
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Description

Benzo[c]isothiazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a fused benzene and isothiazole ring system with a carboxylic acid functional group at the 5-position. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]isothiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the lithiation of isothiazole derivatives followed by quenching with electrophiles such as carbon dioxide to introduce the carboxylic acid group . The reaction conditions often require the use of strong bases like n-butyllithium or lithium diisopropylamide (LDA) to achieve selective lithiation at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Benzo[c]isothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of benzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]isothiazole-5-carboxylic acid is unique due to its specific ring structure and functional group placement, which confer distinct chemical reactivity and biological activity. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

CAS No.

1824145-28-9

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

2,1-benzothiazole-5-carboxylic acid

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-7-6(3-5)4-12-9-7/h1-4H,(H,10,11)

InChI Key

JUKRSEYKCFIWFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSC=C2C=C1C(=O)O

Origin of Product

United States

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